Octahydropyrano[3,2-b]pyran-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one |
InChI |
InChI=1S/C8H12O3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h7-8H,1-5H2 |
InChI Key |
ITCHLWYUFOXGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(=O)CO2)OC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octahydropyrano 3,2 B Pyran 3 One and Its Stereoisomers
Stereoselective and Diastereoselective Synthesis of the Octahydropyrano[3,2-b]pyran-3-one Core
The controlled synthesis of specific stereoisomers of this compound is crucial for studying structure-activity relationships in medicinal chemistry and for the total synthesis of complex natural products. Methodologies have been developed that allow for high levels of stereocontrol, leading to the desired relative and absolute stereochemistry.
Asymmetric Catalysis in this compound Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyranone derivatives, which are precursors to the this compound core. nih.gov One notable one-pot method involves the catalytic asymmetric alkylation of 2-furfurals. nih.gov This process utilizes a catalytic amount of (−)-MIB to generate enantioenriched furyl zinc alkoxides, which then undergo an oxidative rearrangement to form pyranones with high enantiomeric excess (ee's >90%). nih.gov This approach streamlines the synthesis by avoiding multiple purification steps and reducing chemical waste. nih.gov
Furthermore, palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallenes, when combined with ring-closing metathesis, provides a unified and highly chemoselective route to access both pyranofuranol and furopyranol derivatives, which can be further elaborated to the target scaffold. researchgate.net
Chiral Pool Synthesis Strategies, including Derivatization from Carbohydrates (e.g., D-Mannose, D-Glucose)
The chiral pool approach, which utilizes readily available enantiopure starting materials, is a cornerstone of stereoselective synthesis. Carbohydrates, such as D-mannose and D-glucose, are particularly valuable starting points for the synthesis of complex, optically active molecules due to their inherent stereochemistry. elsevierpure.comnih.gov
For instance, derivatives of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid have been successfully synthesized from D-mannose. nih.gov This strategy is significant as these bicyclic amino acids are crucial building blocks for creating peptidomimetics and analogues of biologically active marine natural products like aeruginosins. nih.gov The synthesis from D-mannose allows for the preparation of novel bicyclic amino acids that can be incorporated into various biologically active molecules. nih.gov Similarly, ring-oxygenated variants have been synthesized from glucose to explore the influence of the core structure's stereochemistry on biological activity. nih.gov
Control and Determination of Relative and Absolute Stereochemistry in this compound
Achieving control over both relative and absolute stereochemistry is paramount in the synthesis of this compound and its derivatives. Various strategies have been employed to achieve high diastereoselectivity.
One-pot annulation reactions of 2-C-formyl glycals with 4-hydroxycoumarins or 4-hydroxy-6-methyl-2H-pyran-2-one have been shown to be highly diastereoselective. nih.govelsevierpure.com The stereogenic center at the C-4 position of the 2-C-formyl glycal significantly influences the asymmetric induction, leading to the formation of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives with defined stereochemistry. nih.govelsevierpure.com
Furthermore, a stereoselective, metal-free ring-expansion of monocyclopropanated furans provides access to highly functionalized dihydro-2H-pyran derivatives. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement, where the selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C–C bond occurs. nih.gov The resulting six-membered heterocycles are versatile building blocks for further transformations. nih.gov
Computational methods, alongside NMR spectroscopy, play a crucial role in determining the stereochemistry of related bicyclic systems like N-substituted nortropanones and norgranatanones, which can inform the stereochemical outcomes in similar pyran-containing scaffolds. academie-sciences.fr
Multicomponent Reaction (MCR) Approaches to the this compound Scaffold
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their high efficiency, atom economy, and the ability to generate molecular complexity in a single step. bohrium.comnih.govmdpi.com These one-pot reactions are particularly well-suited for the construction of heterocyclic scaffolds like pyran derivatives. bohrium.comresearchgate.net
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot multicomponent reactions are highly effective for synthesizing pyran-based compounds. bohrium.com These procedures often involve the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a 1,3-dicarbonyl compound. researchgate.netresearchgate.net For example, the synthesis of 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile derivatives is achieved through a multicomponent reaction of aromatic or aliphatic aldehydes, kojic acid, and malononitrile. researchgate.net This approach offers significant advantages over traditional linear syntheses by reducing reaction times, simplifying work-up procedures, and often proceeding under environmentally benign conditions. researchgate.netresearchgate.net
Development and Application of Diverse Catalytic Systems (e.g., Organocatalysts, Metal Catalysts, Nanocatalysts, Ionic Liquid Catalysts)
The success of multicomponent reactions for pyran synthesis is heavily reliant on the development of effective catalytic systems. A wide array of catalysts has been explored, each offering unique advantages. bohrium.comacs.org
Organocatalysts: L-proline, often used with a cocatalyst like trifluoroacetic acid, has been employed for the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran to produce 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones with excellent diastereoselectivity. acs.org
Metal Catalysts: Iron-based nanoparticles, such as Fe3O4@poly(vinyl alcohol), have been utilized as heterogeneous catalysts for the one-pot synthesis of pyrano[2,3-d]-pyrimidinediones. acs.org These catalysts are often reusable, adding to the sustainability of the process. researchgate.net
Nanocatalysts: Nano fluoroapatite doped with Si and Mg has been shown to effectively catalyze the multicomponent synthesis of pyrano[3,2-b]pyran derivatives in ethanol. researchgate.net Similarly, bismuth oxide loaded on fluorapatite (B74983) (Bi2O3/FAp) has proven to be an excellent and reusable catalyst for the synthesis of related dihydropyrimidine (B8664642) derivatives. researchgate.net
Ionic Liquid Catalysts: Ionic liquids have also found application in these synthetic strategies, offering benefits such as thermal stability and the potential for catalyst recycling. acs.org
The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for the desired pyrano[3,2-b]pyran-3-one derivatives. researchgate.net
Interactive Data Table: Catalytic Systems in Multicomponent Reactions for Pyran Synthesis
| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Key Advantages | Reference |
| Organocatalyst | L-proline/TFA | Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-one/thione | Excellent diastereoselectivity | acs.org |
| Nanocatalyst | Nano Si–Mg–fluorapatite | Aldehydes, kojic acid, malononitrile | 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | Green synthesis, reusability | researchgate.net |
| Metal Catalyst | Fe3O4@poly(vinyl alcohol) | Aryl aldehyde, barbituric acid, malononitrile | Pyrano[2,3-d]-pyrimidinedione | Heterogeneous, reusable | acs.org |
| Nanocatalyst | Bi2O3/FAp | 1H-1,2,4-triazol-5-amine, benzaldehydes, ethyl cyanoacetate/acetoacetate | Dihydro- elsevierpure.combohrium.comnih.govtriazolo[1,5-a]pyrimidine derivatives | High yield, short reaction time, reusability | researchgate.net |
Key Cyclization and Annulation Reactions in this compound Construction
The synthesis of the this compound scaffold, a core structure present in various natural products, relies heavily on strategic cyclization and annulation reactions. These methods are designed to construct the fused bicyclic system with control over stereochemistry.
Intramolecular Cyclization Protocols
Intramolecular cyclization is a powerful strategy for forming the fused pyran ring system, where a pre-existing linear substrate containing the necessary functional groups is induced to form the cyclic structure. One notable method is the intramolecular Heck reaction. espublisher.comresearchgate.net This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene tethered to the same molecule. For the synthesis of fused pyran rings, an O-allylated ether can undergo an intramolecular Heck reaction followed by β-hydride elimination to yield the desired bicyclic product. researchgate.net
Another approach involves the intramolecular cyclization of a precursor formed from the reaction of 4-hydroxycoumarins with aminocrotonates under solvent-free conditions, leading to the formation of new C-C and C-O bonds to construct pyrano[3,2-c]chromene-2,5-diones, a related structural class. rsc.org These protocols highlight the versatility of intramolecular strategies in building complex heterocyclic systems from relatively simple, well-defined precursors.
A key advantage of intramolecular reactions is the favorable entropic factor, as the reacting moieties are held in close proximity, often leading to higher efficiency and regioselectivity compared to their intermolecular counterparts.
Tandem and Cascade Reaction Sequences for Fused Ring Systems
Tandem and cascade reactions offer an elegant and efficient approach to constructing complex molecules like this compound in a single synthetic operation. These sequences involve two or more bond-forming events that occur consecutively without the isolation of intermediates, adhering to principles of atom and step economy.
A notable example is the development of tandem Prins-type cyclizations for the stereoselective construction of fused polycyclic systems. rsc.org For instance, the condensation of aromatic aldehydes with a reactant like 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol can initiate a cascade that rapidly builds complex polycyclic architectures in one step. rsc.org Similarly, organocatalytic cascade reactions, such as those utilizing trienamine catalysis, can construct fused ring systems through sequences like a thia-Diels-Alder/nucleophilic ring-closing, demonstrating the power of cascade strategies in synthesizing diverse heterocyclic structures. nih.gov
These multi-reaction sequences are highly valued for their ability to generate molecular complexity quickly from simple starting materials, minimizing purification steps and the use of reagents and solvents.
[4+2]-Cycloaddition and Prins-Type Cyclizations in Pyrano Ring Formation
The formation of the six-membered pyran ring is frequently accomplished using pericyclic reactions, particularly the [4+2]-cycloaddition (Diels-Alder reaction), and ionic cyclizations like the Prins reaction.
The Diels-Alder reaction is a concerted process involving a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile) to form a cyclohexene (B86901) ring. libretexts.org In the context of pyran synthesis, a hetero-Diels-Alder reaction can be employed where either the diene or the dienophile contains an oxygen atom, leading directly to a dihydropyran ring. Enzymes known as [4+2]-cyclases or Diels-Alderases have been identified in nature that catalyze these reactions with high stereochemical control. nih.gov
The Prins reaction is another cornerstone for tetrahydropyran (B127337) synthesis. It typically involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. nih.gov The resulting oxocarbenium ion intermediate is then trapped intramolecularly by the alkene, forming the tetrahydropyran ring. nih.gov The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions. nih.gov Tandem strategies combining the Prins reaction with other transformations, such as a Mukaiyama aldol (B89426) reaction, have been developed to avoid side reactions and enhance the synthesis of substituted tetrahydropyrans. nih.gov
Table 1: Comparison of Key Cyclization Strategies
| Reaction Type | Key Features | Typical Substrates | Advantages |
|---|---|---|---|
| Intramolecular Heck Reaction | Palladium-catalyzed C-C bond formation. espublisher.comresearchgate.net | O-allylated ethers with a vinyl/aryl halide. researchgate.net | High efficiency, good for fused rings. |
| Tandem Prins-Type Cyclization | Multiple bond formations in one pot. rsc.org | Aldehydes and dihydropyran-containing alcohols. rsc.org | Step economy, rapid complexity generation. |
| [4+2]-Cycloaddition (Diels-Alder) | Concerted formation of a six-membered ring. libretexts.org | Conjugated dienes and dienophiles (one with oxygen). | High stereocontrol, predictable outcomes. |
| Prins Cyclization | Acid-catalyzed cyclization of an aldehyde and homoallylic alcohol. nih.gov | Aldehydes/ketones and homoallylic alcohols. nih.gov | Direct route to tetrahydropyrans. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The synthesis of pyran derivatives, including the this compound framework, is increasingly being guided by the principles of green chemistry to minimize environmental impact. nih.govnih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov
A prominent green strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, thereby reducing waste and improving atom economy. rsc.org The synthesis of pyrano[3,2-b]pyran derivatives has been successfully achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and kojic acid. researchgate.netresearchgate.net
These reactions are often facilitated by sustainable and reusable catalysts. For example, a nano-fluoroapatite catalyst doped with silicon and magnesium (Si-Mg-FA) has been used to catalyze the synthesis of pyrano[3,2-b]pyran derivatives in ethanol, a relatively green solvent. researchgate.netresearchgate.net This method offers high yields, short reaction times, and a simple workup without the need for chromatographic purification. researchgate.net Similarly, magnetic nanocatalysts have been developed that allow for easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without significant loss of activity. rsc.org
The use of water as a solvent is another key aspect of green synthetic chemistry. lookchem.com Efficient procedures for synthesizing related tetrahydrobenzo[b]pyran structures have been developed using catalysts like alum (KAl(SO4)2·12H2O) in water, despite the low solubility of the reactants. lookchem.com These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes.
Table 2: Examples of Green Synthetic Protocols for Pyrano[3,2-b]pyran Derivatives
| Catalyst | Reactants | Solvent | Key Green Features | Reference |
|---|---|---|---|---|
| Nano Si-Mg-fluorapatite | Aldehydes, kojic acid, malononitrile | Ethanol | Reusable catalyst, high yields, simple workup. | researchgate.netresearchgate.net |
| Fe3O4@SiO2-imid-PMAn | Aldehydes, malononitrile, dimedone/hydroxycoumarin | Water | Reusable magnetic catalyst, ultrasonic irradiation, benign solvent. | rsc.org |
| Alum (KAl(SO4)2·12H2O) | Aldehydes, malononitrile, dimedone | Water | Inexpensive, non-toxic catalyst, benign solvent. | lookchem.com |
Chemical Reactivity, Transformations, and Mechanistic Insights of Octahydropyrano 3,2 B Pyran 3 One Derivatives
Fundamental Reaction Pathways and Functional Group Transformations
The chemical behavior of octahydropyrano[3,2-b]pyran-3-one is characterized by reactions at the carbonyl group and transformations involving the ether linkages, including potential ring-opening events.
The ketone and tetrahydropyran (B127337) (THP) rings exhibit distinct responses to oxidative and reductive conditions.
Reduction of the Ketone: The ketone at the C-3 position is readily reduced to a secondary alcohol using standard hydride reagents. The stereochemical outcome of this reduction is highly dependent on the steric environment of the bicyclic system. Nucleophilic attack by a hydride can occur from either the axial or equatorial face relative to the ring containing the carbonyl.
Axial vs. Equatorial Attack: For many cyclic ketones, small nucleophiles like the borohydride (B1222165) anion often prefer axial attack, leading to an equatorial alcohol. This trajectory avoids torsional strain with adjacent axial hydrogens in the transition state. Conversely, bulkier reducing agents may favor equatorial attack to minimize steric hindrance. weebly.com The specific stereoselectivity in this compound would be determined by the relative steric hindrance of the two faces, influenced by the conformation of the fused ring system.
| Reagent | Typical Outcome | Stereochemical Considerations |
|---|---|---|
| Sodium borohydride (NaBH₄) | Reduction of ketone to secondary alcohol | Generally favors axial attack, yielding the equatorial alcohol. |
| Lithium aluminum hydride (LiAlH₄) | Reduction of ketone to secondary alcohol | A less selective, more reactive agent; stereochemistry depends on specific substrate and conditions. academie-sciences.fr |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Reduction of ketone to secondary alcohol | A bulky reagent, typically favoring equatorial attack to yield the axial alcohol. |
Oxidation Chemistry: The saturated ether linkages of the tetrahydropyran rings are generally robust and resistant to oxidation under mild conditions. The primary site of oxidation is the ketone.
Baeyer-Villiger Oxidation: A key reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester) using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org In the case of this compound, this would result in a ring expansion, inserting an oxygen atom adjacent to the original carbonyl carbon. This reaction transforms the bicyclic nih.govnih.gov system into a nih.govacs.org fused ring system containing an oxepanone ring. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent α-carbons. In bicyclic systems, factors like ring strain and stereoelectronics play a crucial role in determining which C-C bond migrates. acs.orgresearchgate.net
True substitution reactions on the saturated carbon skeleton are uncommon. However, reactions at the α-carbon to the ketone, proceeding through an enolate intermediate, are fundamental transformations. The primary reaction at the carbonyl carbon itself is nucleophilic addition.
α-Alkylation via Enolate Formation: The ketone can be deprotonated at an adjacent α-carbon (C-2 or C-4) using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. fiveable.memasterorganicchemistry.com This enolate can then react with an electrophile, like an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgyoutube.com The regioselectivity of enolate formation (deprotonation at C-2 vs. C-4) can be controlled by the reaction conditions (e.g., base, temperature, solvent) to form either the kinetic or thermodynamic enolate. libretexts.org
Nucleophilic Addition to the Ketone: The electrophilic carbonyl carbon is a prime target for attack by a wide range of nucleophiles (e.g., organometallic reagents like Grignards, organolithiums; cyanide; ylides). This results in the formation of a tertiary alcohol (after workup). As with reduction, the stereochemistry of the addition is governed by the steric and electronic properties of the bicyclic frame, with the nucleophile typically approaching from the less hindered face. weebly.comacademie-sciences.frdiva-portal.org
The ether linkages in the tetrahydropyran rings can be cleaved under certain conditions, leading to ring-opening reactions.
Acid-Catalyzed Ring Opening: In the presence of a strong acid, one of the ether oxygens can be protonated, forming an oxonium ion. wikipedia.org This activates the ring towards nucleophilic attack, which can lead to cleavage of a C-O bond. For instance, treatment with a hydrogen halide (e.g., HBr, HI) could lead to the formation of a halo-alcohol derivative. The reaction is often initiated by the formation of an oxocarbenium ion intermediate after the ring opens. researchgate.net Such strategies are a cornerstone in the synthesis and manipulation of polyether natural products. rsc.org
Rearrangement via Baeyer-Villiger Reaction: As mentioned previously, the Baeyer-Villiger oxidation constitutes a significant rearrangement, transforming the initial bicyclic ketone into a seven-membered lactone. rsc.org
Advanced Mechanistic Elucidation of this compound Reactions
Understanding the precise mechanisms of these transformations allows for greater control over reaction outcomes, particularly stereoselectivity.
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reactivity of complex molecules. For this compound, computational studies can provide deep insights.
Modeling Nucleophilic Addition: The facial selectivity of nucleophilic additions to cyclic ketones has been extensively studied computationally. academie-sciences.fr Calculations can determine the energies of the transition states for both axial and equatorial attack, rationalizing the experimentally observed stereoisomer ratios. acs.org These models account for factors like torsional strain, steric hindrance, and stereoelectronic effects (e.g., Cieplak or Felkin-Anh models).
Transition State Analysis: DFT calculations can map the entire reaction pathway, identifying the structures of transition states and any intermediates. researchgate.net For instance, in a Baeyer-Villiger reaction, the transition state for the migratory insertion step can be modeled to predict regioselectivity. Similarly, for enolate alkylation, the geometry of the transition state can help explain any observed diastereoselectivity. Computational studies on the thionation of ketones with Lawesson's reagent have shown that the reaction proceeds through concerted cycloaddition and cycloreversion steps, with asynchronous bond formation in the transition states. acs.org
| Reaction Type | Computational Insight | Key Findings from Analogous Systems |
|---|---|---|
| Nucleophilic Addition | Prediction of stereoselectivity (axial vs. equatorial attack) | Calculated activation free energies (ΔG≠) for transition states correctly predict the major diastereomer. academie-sciences.fr |
| Baeyer-Villiger Oxidation | Determination of regioselectivity (migratory aptitude) | Ring strain and stereoelectronic factors in the transition state govern which C-C bond migrates. researchgate.net |
| Enolate Alkylation | Rationalization of regioselectivity (kinetic vs. thermodynamic enolate) | Transition state geometries explain the preference for (E) vs. (Z) enolates and subsequent facial selectivity. princeton.edu |
The reactions of this compound proceed through several key reactive intermediates.
Oxonium Ions: While N-acyliminium ions are key intermediates in the chemistry of nitrogen-containing heterocycles, they are not relevant to the purely oxygen-containing this compound. The analogous and highly relevant intermediates are oxonium ions . wikipedia.org These species, where an oxygen atom bears a positive charge, are formed by the protonation or alkylation of the ether oxygens. nih.gov They are key intermediates in acid-catalyzed ring-opening reactions and other transformations of pyran and furan (B31954) rings. nih.govlookchem.comacs.org Their formation renders an adjacent carbon electrophilic and susceptible to attack by nucleophiles.
1,3-Dipolar Species: The saturated this compound skeleton is not an alkene or alkyne, and therefore does not function as a typical dipolarophile in Huisgen-type 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org However, its derivatives could potentially engage in such chemistry. For example, an enolate derived from the ketone could act as a nucleophile in a reaction with a 1,3-dipole like a nitrile oxide, leading to the formation of isoxazoles. rsc.org It is also conceivable, though less common, for the ketone's carbonyl group itself to act as the dipolarophile with highly reactive 1,3-dipoles. Another possibility is the transformation of the ketone into a diazo ketone, which is itself a 1,3-dipole, although this typically requires reaction with a diazo transfer reagent. researchgate.net
Structure-Activity Relationships (SAR) in Chemical Reactivity of this compound Derivatives
While specific studies detailing the systematic investigation of substituent effects on the chemical reactivity of this compound derivatives are limited, general principles of organic chemistry and findings from studies on analogous pyran systems allow for the postulation of likely reactivity patterns. The introduction of substituents at various positions on the bicyclic core would be expected to modulate the reactivity through steric and electronic effects.
Electronic Effects:
The electronic nature of substituents on the pyran rings is anticipated to significantly influence the reactivity of the carbonyl group at the 3-position.
Electron-withdrawing groups (EWGs): Substituents such as halogens, nitro groups, or additional carbonyl functions would likely enhance the electrophilicity of the C-3 carbonyl carbon. This would render the ketone more susceptible to attack by nucleophiles. For instance, in related 2H-furo[3,2-b]pyran-2-ones, the presence of electron-donating groups on an aroyl substituent has been observed to deactivate a carbonyl moiety, suggesting that conversely, EWGs would activate it.
Electron-donating groups (EDGs): Alkyl groups, alkoxy groups, or amines would be expected to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. This effect is a common observation in carbonyl chemistry.
Steric Effects:
The stereochemistry and size of substituents on the this compound skeleton are predicted to play a crucial role in directing the outcome of chemical reactions.
Stereoselectivity: The facial selectivity of nucleophilic attack on the C-3 carbonyl will be influenced by the steric hindrance imposed by substituents on either face of the molecule. The fused ring system itself creates a concave and a convex face, and the presence of bulky substituents can further direct incoming reagents to the less hindered side.
Reaction Rates: Bulky substituents in proximity to the C-3 ketone could sterically hinder the approach of nucleophiles, leading to a decrease in reaction rates. Computational studies on the thermal decomposition of dihydropyran derivatives have shown that methyl substituents can influence the activation free energy of reactions.
Influence on Ring Stability and Transformations:
Substituents can also affect the stability of the bicyclic pyran system and its propensity to undergo ring-opening or rearrangement reactions.
Ring Strain: The introduction of bulky substituents or the formation of additional fused rings could alter the inherent ring strain of the this compound system, potentially facilitating ring-opening reactions under certain conditions.
Mechanistic Pathways: The nature of the substituents can influence the mechanistic pathway of a given transformation. For example, a substituent capable of stabilizing a carbocationic intermediate might favor a reaction pathway involving such species.
Interactive Data Table: Predicted Substituent Effects on the Reactivity of this compound
| Substituent (R) Position | Substituent Type | Predicted Effect on C-3 Carbonyl Electrophilicity | Predicted Impact on Nucleophilic Addition Rate | Postulated Influence on Stereoselectivity |
| C-2 / C-4 | Electron-Withdrawing (e.g., -Br, -NO2) | Increase | Increase | May influence facial selectivity |
| C-2 / C-4 | Electron-Donating (e.g., -CH3, -OCH3) | Decrease | Decrease | May influence facial selectivity |
| C-6 / C-7 / C-8 | Bulky Alkyl Group | Minimal direct electronic effect | Decrease due to steric hindrance | High |
| Fused Ring | Aromatic | May delocalize charge, influencing stability | Dependent on substitution of aromatic ring | High |
It is imperative to note that these structure-activity relationships are predictive and based on established principles of organic chemistry and data from related systems. Detailed experimental studies involving kinetic and mechanistic investigations on a series of specifically substituted this compound derivatives are required to definitively establish these correlations.
Advanced Spectroscopic and Structural Characterization of Octahydropyrano 3,2 B Pyran 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of octahydropyrano[3,2-b]pyran-3-one, enabling detailed analysis of its complex stereochemistry and conformational dynamics.
Application of 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR Techniques for Complex Stereoisomer Identification
The unambiguous assignment of protons and carbons within the this compound framework is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. Techniques such as Correlation Spectroscopy (COSY) are instrumental in identifying proton-proton coupling networks, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is crucial for piecing together the fused pyran ring system. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering vital information for the determination of the relative stereochemistry of the various stereoisomers. For instance, in related pyran-based systems, NOESY experiments have been pivotal in confirming the spatial relationships between substituents, which is essential for differentiating between diastereomers. semanticscholar.org
Conformational Analysis and Dynamic Stereochemistry via NMR Studies
NMR spectroscopy is not only a tool for static structural determination but also a powerful method for probing the conformational flexibility and dynamic stereochemistry of this compound. In solution, pyranoid rings typically adopt chair or boat conformations. For analogous pyran systems, detailed analysis of coupling constants and NOE data has revealed the predominant solution-state conformations. beilstein-journals.orgbeilstein-archives.org For example, studies on similar dihydropyran compounds have shown that the pyran ring can exist in a flattened boat conformation. nih.gov The energy difference between different conformers, such as half-chair conformations, can be small, suggesting that multiple conformations might coexist in solution. semanticscholar.org The study of halogenated pyran analogues has demonstrated that all analogues tend to adopt a standard ⁴C₁-like conformation in solution. beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net
X-ray Crystallography for Precise Absolute Configuration and Solid-State Molecular Architecture
While NMR provides invaluable data on the solution-state structure, X-ray crystallography offers the definitive determination of the absolute configuration and the precise arrangement of atoms in the solid state. For related pyran derivatives, single-crystal X-ray diffraction analysis has been successfully employed to confirm their molecular structures. nih.govscielo.org.mx This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the true three-dimensional architecture of the molecule. researchgate.net In studies of similar compounds, X-ray analysis has confirmed that the pyran ring can adopt a flattened boat conformation. nih.gov Furthermore, crystallographic data for halogenated pyran analogues have revealed that they adopt a standard ⁴C₁-like conformation in the solid state. beilstein-archives.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining insight into its structural features through the analysis of its fragmentation patterns. The molecular weight of this compound is 156.2 g/mol . cymitquimica.com Electron impact (EI) mass spectrometry typically induces fragmentation of the molecular ion. For cyclic ethers and ketones, characteristic fragmentation pathways include the loss of small neutral molecules and cleavage of bonds adjacent to the oxygen atoms or the carbonyl group. libretexts.org In ketones, cleavage of the bonds next to the carbonyl group is a common fragmentation pathway. libretexts.org The fragmentation of related pyrimidinethiones and thiazolo[3,2-a]pyrimidines often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org The analysis of fragmentation patterns in furanones, which share some structural similarities, has shown that the breakdown of the ring system leads to characteristic ions. imreblank.ch
Interactive Data Table: Mass Spectrometry Data
| Ion | m/z | Possible Structure/Fragment |
| [M]⁺ | 156 | Molecular Ion |
| [M-CO]⁺ | 128 | Loss of carbon monoxide |
| [M-C₂H₄O]⁺ | 112 | Loss of ethylene (B1197577) oxide fragment |
| Various smaller fragments | < 112 | Further fragmentation of the ring system |
Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry for ketones and ethers. Actual experimental data may vary.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in its IR spectrum is expected to be the strong C=O stretching vibration of the ketone functional group, typically appearing in the region of 1700-1725 cm⁻¹. The presence of the ether linkages (C-O-C) within the pyran rings will give rise to characteristic stretching vibrations in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Additionally, the C-H stretching vibrations of the saturated hydrocarbon portions of the molecule will be observed around 2850-3000 cm⁻¹. In studies of related 2-amino-3-cyano-4H-pyran derivatives, the IR spectra clearly showed bands for NH₂, CN, and C=O groups. scielo.org.mx
Interactive Data Table: Predicted Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700-1725 | Strong |
| C-O-C (Ether) | 1000-1300 | Medium to Strong |
| C-H (Alkane) | 2850-3000 | Medium to Strong |
Synergistic Integration of Spectroscopic Data with Computational Chemistry for Enhanced Structure Prediction
To achieve the most accurate and comprehensive structural model of this compound, experimental spectroscopic data are often integrated with computational chemistry methods. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, coupling constants, and IR vibrational frequencies. beilstein-journals.org These theoretical predictions can then be compared with the experimental data to validate the proposed structure and to gain deeper insights into its electronic properties and conformational preferences. beilstein-journals.orgmdpi.com In the study of halogenated pyran analogues, DFT calculations were used to corroborate the preference for a ⁴C₁-like conformation. beilstein-journals.orgresearchgate.netresearchgate.net This synergistic approach, combining the strengths of both experimental and computational techniques, provides a powerful strategy for the unambiguous characterization of complex molecules like this compound. researchgate.netmdpi.com
Computational and Theoretical Investigations of Octahydropyrano 3,2 B Pyran 3 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure, Stability, and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure, stability, and three-dimensional arrangement of octahydropyrano[3,2-b]pyran-3-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and energy.
Furthermore, these calculations yield vital electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov Natural Bonding Orbital (NBO) analysis can also be performed to investigate hyperconjugative interactions that contribute to conformational stability. beilstein-journals.org
Table 1: Illustrative Conformational Energy Profile of this compound Diastereomers (Hypothetical DFT Data)
| Diastereomer | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| cis-fused | Chair-Chair | 0.00 | C1-O2-C3-C4a: -60.2 |
| cis-fused | Chair-Boat | +5.4 | C1-O2-C3-C4a: -10.5 |
| trans-fused | Chair-Chair | +2.1 | C1-O2-C3-C4a: -58.9 |
| trans-fused | Twist-Boat-Chair | +7.8 | C1-O2-C3-C4a: +35.1 |
Note: This table is for illustrative purposes and contains hypothetical data to demonstrate the output of quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis
While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed exploration of the conformational landscape and flexibility of this compound. nih.gov
By simulating the molecule in a solvent box at a given temperature, MD can reveal the transitions between different conformations, such as ring-flipping events. nih.gov The frequency and pathways of these transitions are essential for understanding the molecule's dynamic behavior in solution. The resulting trajectories can be analyzed to generate a free energy landscape, which maps the stability of different conformational states and the energy barriers between them. This is particularly valuable for a flexible molecule like this compound, where multiple low-energy conformations may be populated at room temperature. Accelerated MD techniques can be employed to enhance the sampling of conformational space and observe rare events on computationally accessible timescales. nih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts) for Diastereomer Differentiation
The structural complexity of this compound, with its multiple chiral centers, gives rise to a number of possible diastereomers. Differentiating these diastereomers experimentally can be challenging. Computational methods, specifically the prediction of NMR chemical shifts, have become a powerful tool in this regard.
By performing DFT calculations on the optimized geometries of different diastereomers, it is possible to predict their ¹³C NMR chemical shifts with a high degree of accuracy. umn.edumdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated chemical shifts for each diastereomer can then be compared with experimental data to aid in the assignment of the correct stereochemistry. This approach is particularly useful as the chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by the spatial arrangement of nearby atoms and functional groups. rsc.org
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Diastereomer Identification
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - Diastereomer A | Calculated Shift (ppm) - Diastereomer B |
| C2 | 98.2 | 98.5 | 102.1 |
| C3 | 207.1 | 207.5 | 206.9 |
| C4a | 75.6 | 75.9 | 78.3 |
| C6 | 68.4 | 68.7 | 65.2 |
| C7 | 25.1 | 25.3 | 28.9 |
| C8 | 65.9 | 66.1 | 69.5 |
| C8a | 101.5 | 101.8 | 105.0 |
Note: This table is hypothetical and illustrates how a comparison of experimental and calculated shifts can lead to the assignment of a specific diastereomer.
Theoretical Analysis of Reaction Pathways, Kinetics, and Catalytic Mechanisms
Theoretical methods are instrumental in exploring the reactivity of this compound, including potential reaction pathways, kinetic parameters, and catalytic mechanisms. arxiv.org For instance, DFT calculations can be used to model the reactions of pyran-2-one derivatives, which often involve the opening of the pyran ring by nucleophiles. researchgate.net
By locating the transition state structures for a proposed reaction, chemists can calculate the activation energy, providing a quantitative measure of the reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. researchgate.net This type of analysis can be used to predict the feasibility of a reaction, understand the role of catalysts, and explain the observed regioselectivity and stereoselectivity. For this compound, theoretical studies could investigate its susceptibility to nucleophilic attack at the carbonyl carbon, its potential for rearrangement reactions, or its behavior under various catalytic conditions.
Computational Screening and Ligand-Target Interaction Modeling for Mechanistic Insights in Biological Contexts
Given the prevalence of pyran-containing structures in biologically active natural products, computational screening and ligand-target interaction modeling can provide valuable insights into the potential biological relevance of this compound. These methods are used to predict potential protein targets for a given molecule and to understand the molecular basis of its activity. nih.gov
Virtual screening techniques, such as molecular docking, can be used to "dock" the 3D structure of this compound into the binding sites of a large number of proteins. Scoring functions are then used to estimate the binding affinity, identifying potential protein targets. For promising candidates, more rigorous methods like molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the binding and to characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) in detail. These computational approaches can guide the design of new experiments and help to elucidate the mechanism of action of bioactive compounds. nih.gov
Biological Activities and Mechanistic Pathways of Octahydropyrano 3,2 B Pyran 3 One Derivatives
Elucidation of Molecular Targets and Biological Pathways
The biological efficacy of octahydropyrano[3,2-b]pyran-3-one derivatives is rooted in their interaction with specific molecular targets, leading to the modulation of critical biological pathways. Research into these interactions has begun to shed light on their therapeutic potential.
Enzyme Inhibition Studies
While specific enzyme inhibition studies on this compound are not extensively documented in publicly available research, the broader class of pyran derivatives has shown significant inhibitory activity against various enzymes. For instance, certain pyran-based compounds have been investigated as inhibitors of enzymes such as cholinesterases. researchgate.net Derivatives of pyrano[3,2-c]quinoline have demonstrated inhibitory activity against butyrylcholinesterase (BChE), suggesting a potential role in managing neurodegenerative diseases like Alzheimer's. researchgate.net
Furthermore, pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of RalA, a small GTPase involved in cell proliferation, indicating a potential anticancer application. nih.gov Although direct evidence for this compound is pending, the established activity of related pyran structures suggests that this chemical scaffold is a promising starting point for the design of novel enzyme inhibitors. The presence of the ketone group at the 3-position in this compound could be a key feature for interaction with the active sites of enzymes like serine proteases or glycoside hydrolases, a hypothesis that warrants further investigation.
Investigation of Intracellular Signaling Pathways and Molecular Interactions
The therapeutic effects of bioactive compounds are often mediated through their influence on intracellular signaling pathways. Thieno[3,2-d]pyrimidine derivatives, which share a heterocyclic core structure, have been shown to act as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov This dual inhibition highlights the potential for pyran-based compounds to modulate critical cellular processes such as cell growth, proliferation, and survival.
Docking studies with newly synthesized thieno[3,2-d]pyrimidine-based derivatives have further elucidated their molecular interactions, showing that they can inhibit EGFR and ARO, leading to the induction of apoptosis in breast cancer cells. nih.gov These findings underscore the importance of the specific structural moieties attached to the core heterocyclic ring in determining the interaction with and modulation of intracellular signaling cascades.
In Vitro Studies on Defined Biological Systems
In vitro studies using specific cell lines and bacterial strains provide a controlled environment to dissect the mechanisms of action of novel compounds. Research on pyran derivatives has yielded significant insights into their effects on apoptosis, cell cycle, and their antimicrobial and antioxidant properties.
Mechanistic Insights into Apoptosis Induction and Cell Cycle Modulation
Several studies have highlighted the pro-apoptotic and cell cycle modulating effects of pyran derivatives in cancer cell lines. For example, pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis was confirmed through various assays, including AO/EtBr staining, DNA fragmentation, and Annexin V/PI double staining, which revealed an increase in the sub-G1 population, a hallmark of apoptotic cells. nih.gov
Similarly, pyrano[3,2-c]chromene derivatives have been reported to induce apoptotic cell death, with flow cytometry analysis demonstrating an increase in both early and late apoptotic cell populations. researchgate.net These findings suggest that pyran-based compounds can trigger programmed cell death in cancer cells, making them promising candidates for further development as anticancer agents.
| Compound Class | Cell Line | Observed Effects | Reference |
| Pyrano[3,2-c]pyridine derivatives | MCF-7 (Breast Cancer) | Induction of apoptosis, increase in sub-G1 cell population. | nih.gov |
| Pyrano[3,2-c]chromene derivatives | Not specified | Induction of early and late apoptosis. | researchgate.net |
| Thieno[3,2-d]pyrimidine derivatives | Breast Cancer Cells | Induction of apoptosis via EGFR and ARO inhibition. | nih.gov |
This table summarizes the observed apoptotic effects of various pyran derivatives on cancer cell lines.
Antibacterial and Antimicrobial Activity Mechanisms
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Pyrano[3,2-b]pyran derivatives have demonstrated notable antibacterial properties. In one study, the minimum inhibitory concentration (MIC) of several pyrano[3,2-b]pyran derivatives was determined against both Gram-positive and Gram-negative bacteria. researchgate.net
Specifically, 2-amino-4-(2,4-dichlorophenyl)-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile and 2-amino-4-hexyl-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile exhibited the best antibacterial activity against Staphylococcus aureus with a MIC value of 62.5 μg/ml. researchgate.net Fused pyrano[2,3-b]pyridine derivatives have also shown effective to moderate action against a panel of microorganisms, including Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg The mechanism of action is thought to involve the unique molecular structure of the pyran ring combined with other moieties, which can interfere with essential bacterial processes.
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| 2-amino-4-(2,4-dichlorophenyl)-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile | Staphylococcus aureus | 62.5 | researchgate.net |
| 2-amino-4-hexyl-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile | Staphylococcus aureus | 62.5 | researchgate.net |
| Pyrano[2,3-b]pyridine derivative (Compound 8) | Staphylococcus aureus | Potent activity (up to 90% impact) | ekb.eg |
This table presents the minimum inhibitory concentrations (MIC) of selected pyrano[3,2-b]pyran derivatives against pathogenic bacteria.
Antioxidant Property Mechanisms
Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a key research area. Pyrano[3,2-b]pyran derivatives have been evaluated for their antioxidant properties using methods such as the DPPH radical-scavenging assay. researchgate.net It was noted that derivatives synthesized with substituent groups like -NO2, -COOCH3, and -OMe on the benzaldehyde (B42025) component showed the best antioxidant activity. researchgate.net
The antioxidant mechanism of pyran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related pyranone, have shown that the enol structure is a key factor in its antioxidant activity. nih.gov The hydroxyl group at the olefin position plays a major role in scavenging free radicals. nih.gov This suggests that the specific substitution pattern on the this compound ring system is crucial for its antioxidant potential.
| Compound Class/Derivative | Assay | Key Finding | Reference |
| Pyrano[3,2-b]pyran derivatives with -NO2, -COOCH3, -OMe substituents | DPPH radical-scavenging | Enhanced antioxidant activity. | researchgate.net |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS, DPPH, Galvinoxyl radical scavenging | The enol structure and the hydroxyl group at the olefin position are key to antioxidant activity. | nih.gov |
| Phelligridin K (a pyrano[4,3-c] researchgate.netbenzopyran-1,6-dione derivative) | ABTS radical cation scavenging | Exhibited significant scavenging activity. | researchgate.net |
This table summarizes the antioxidant properties and mechanistic insights for various pyran derivatives.
Role as Scaffolds or Core Structures in Bioactive Natural Products and their Synthetic Analogs
The pyrano[3,2-b]pyran skeleton, a fused heterocyclic system, is a significant structural motif found in a multitude of natural products. researchgate.netresearchgate.netresearchgate.net This core structure is a key component of various biologically active compounds, making it an important target for total synthesis and medicinal chemistry research. researchgate.netresearchgate.net The prevalence of this scaffold in nature has spurred the development of synthetic strategies, often using precursors like kojic acid, to generate diverse derivatives. researchgate.netresearchgate.net These synthetic efforts aim to explore and expand upon the wide range of biological activities associated with this structural class, which includes antimicrobial, antioxidant, and anticancer properties. researchgate.netekb.egnih.gov
The inherent structural features of the pyrano[3,2-b]pyran moiety contribute to its role as a "privileged scaffold." Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a valuable foundation for the development of novel therapeutic agents. nih.gov Researchers continuously investigate pyran-based heterocycles to develop new drugs for various conditions, including neurodegenerative diseases like Alzheimer's. nih.gov
The principle of mimicry, where synthetic molecules are designed to replicate the core structures of bioactive natural products, is a cornerstone of modern drug discovery. The pyrano[3,2-b]pyran scaffold is frequently utilized in this approach. nih.gov By identifying this core in natural products with desirable biological effects, chemists can synthesize libraries of analogs that retain or enhance this activity. nih.gov This strategy allows for the systematic exploration of structure-activity relationships, optimizing the scaffold's therapeutic potential.
A notable application of this mimicry is the development of compound libraries based on pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds, which are structurally related to the pyrano[3,2-b]pyran core and are also found in various biologically active alkaloids. nih.gov Synthetic libraries based on these privileged structures have yielded compounds with potent antiproliferative activity against human cancer cell lines, demonstrating low nanomolar efficacy. nih.gov Mechanistic studies have revealed that these synthetic mimics can induce apoptosis and cause cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization, a mechanism shared by clinically successful anticancer drugs. nih.gov
The synthesis of these mimics often employs multicomponent reactions, which allow for the efficient generation of molecular diversity around the core pyran scaffold. nih.gov This approach facilitates the structural simplification of complex natural products, creating novel compounds that are easier to synthesize while preserving the essential pharmacophoric features responsible for bioactivity. nih.gov
| Compound Class | Core Scaffold | Observed Biological Activity | Reference |
| Pyrano[3,2-c]pyridones | Pyrano[3,2-c]pyridone | Antiproliferative, Apoptosis induction, G2/M cell cycle arrest, Tubulin polymerization inhibition | nih.gov |
| Pyrano[3,2-c]quinolones | Pyrano[3,2-c]quinolone | Antiproliferative, Apoptosis induction | nih.gov |
| Dihydropyrano[3,2-b]pyran derivatives | Dihydropyrano[3,2-b]pyran | Antioxidant, Antibacterial | researchgate.net |
| Pyrano[3,2-b]thioxanthen-6-ones | Pyrano[3,2-b]thioxanthene | Cytotoxic | nih.gov |
Understanding the biosynthetic pathways of natural products provides profound inspiration for the development of new synthetic methodologies. nih.gov While the specific enzymatic pathways leading to the this compound core in various organisms are not fully elucidated, chemists have developed biomimetic syntheses that are postulated to mirror potential natural processes. These synthetic strategies are valuable tools in chemical biology, enabling access to complex molecules and their analogs for biological investigation. nih.gov
One such biomimetic approach involves the Prins reaction, a powerful carbon-carbon bond-forming reaction, to construct the tetrahydropyran (B127337) ring system. nih.gov Researchers have developed Lewis acid-mediated Prins cyclizations to produce highly functionalized and chiral pyran structures, which are key intermediates for the synthesis of complex natural products like neopeltolide (B1256781) and okilactiomycin. nih.gov The development of such stereoselective reactions is critical, as the biological activity of these molecules is often highly dependent on their specific three-dimensional conformation. nih.govnih.gov
For instance, a proposed mechanism for the formation of a related pyranone structure involves the condensation of a δ-hydroxy-β-ketoester with an aldehyde to form an oxocarbenium ion, which then undergoes a Prins-like cyclization. nih.gov This type of reaction cascade, inspired by hypothetical biosynthetic steps, provides a rapid and efficient means to access the core structure. nih.gov The resulting synthetic natural product analogs are then used as molecular probes in chemical biology to investigate cellular processes, identify new drug targets, and elucidate mechanisms of action. The ability to generate libraries of these compounds allows for a systematic study of how structural modifications impact biological function, contributing significantly to the fields of medicinal chemistry and drug discovery. nih.gov
Emerging Applications and Interdisciplinary Research Involving Octahydropyrano 3,2 B Pyran 3 One
Utilization as Versatile Chiral Building Blocks in Complex Organic Synthesis
The inherent chirality and defined three-dimensional structure of octahydropyrano[3,2-b]pyran-3-one and related pyran systems make them highly sought-after chiral building blocks in the asymmetric synthesis of complex organic molecules. These scaffolds provide a pre-organized framework that can significantly simplify the synthetic route to intricate natural products and other target molecules.
One of the key advantages of using these bicyclic systems is the ability to control stereochemistry, a critical aspect in the synthesis of biologically active compounds. For instance, derivatives of the related octahydropyrano[3,2-b]pyrrole-2-carboxylic acid, synthesized from D-mannose, serve as valuable precursors for creating analogs of aeruginosins, a family of marine natural products known for their inhibitory activity against serine proteases like thrombin and trypsin. nih.gov The defined stereochemistry of the pyran ring in these building blocks is crucial for the biological activity of the final products. nih.gov
The synthesis of various pyrano[3,2-b]pyran derivatives often starts from readily available and naturally derived chiral molecules like kojic acid. researchgate.netbas.bgresearchgate.netresearchgate.net These starting materials provide a chiral pool from which a diverse array of complex structures can be assembled. Multi-component reactions (MCRs) are frequently employed to construct the pyrano[3,2-b]pyran core in a single, efficient step, further highlighting the utility of these systems in convergent and atom-economical synthesis. bas.bgnih.gov
Table 1: Examples of Complex Molecules Synthesized Using Pyrano[3,2-b]pyran Scaffolds
| Target Molecule/Class | Starting Material | Key Synthetic Strategy | Reference |
| Aeruginosin Analogs | D-Mannose | Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives | nih.gov |
| Dihydropyrano[3,2-b]pyrans | Kojic Acid | One-pot three-component reaction | bas.bgresearchgate.net |
| Spiro-pyrano[3,2-b]pyrans | Kojic Acid, Isatins | One-pot three-component reaction | researchgate.netresearchgate.net |
| Elatenyne (Natural Product) | Not Specified | Total synthesis utilizing the pyrano[3,2-b]pyran core | researchgate.net |
Potential in Advanced Materials Science and Engineering
The rigid and well-defined structure of the this compound framework suggests its potential for incorporation into advanced materials. While direct research on "this compound" in materials science is limited, the broader class of pyran derivatives is being explored for various applications. The fused ring system can impart desirable properties such as thermal stability and specific molecular recognition capabilities.
For example, the incorporation of pyran rings into polymer backbones or as pendant groups can influence the material's physical and chemical properties. The inherent polarity and potential for hydrogen bonding in hydroxylated derivatives could be exploited in the design of functional polymers with specific adhesion or absorption characteristics.
Furthermore, the structural motifs found in pyran-containing natural products have inspired the design of novel materials. The development of synthetic mimics of these natural scaffolds could lead to new materials with unique optical, electronic, or biological properties.
Applications in Medicinal Chemistry and Rational Drug Design (as Scaffolds and Lead Compound Candidates)
The pyrano[3,2-b]pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.netresearchgate.netresearchgate.net This recurring structural motif has been identified as a key component for interaction with various biological targets, making it an attractive starting point for rational drug design.
Derivatives of the pyrano[3,2-b]pyran system have been investigated for their potential as:
Anticancer agents nih.gov
Antiviral compounds
Antibacterial and antifungal agents africanjournalofbiomedicalresearch.com
Anti-inflammatory molecules researchgate.net
The rigid nature of the bicyclic system helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a particular biological target. This pre-organization reduces the entropic penalty upon binding, a key principle in rational drug design.
For instance, pyran-fused pyrazole (B372694) derivatives have been designed as inhibitors of RalA, a protein implicated in hepatocellular carcinoma. nih.gov The pyrano[2,3-c]pyrazole scaffold serves as the core structure that binds to an allosteric site on the RalA-GDP complex. nih.gov
Development of Conformationally Constrained Peptidomimetics
A significant application of the this compound framework and its analogs lies in the development of conformationally constrained peptidomimetics. nih.gov Peptides are often too flexible and susceptible to enzymatic degradation to be effective drugs. By incorporating rigid scaffolds like the octahydropyrano[3,2-b]pyran system, medicinal chemists can create peptide mimics (peptidomimetics) that retain the desired biological activity but have improved pharmacokinetic properties.
The synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acids from D-mannose provides novel bicyclic amino acids. nih.gov These can be incorporated into peptide sequences to restrict their conformational freedom. This constraint can lead to a better understanding of the bioactive conformation of the peptide and the development of more potent and selective drug candidates. nih.gov
Role in Catalysis: Development of this compound-Derived Catalysts and Ligands
While direct use of this compound as a catalyst is not widely reported, the broader class of pyran derivatives has been instrumental in the development of novel catalytic systems. The synthesis of pyrano[3,2-b]pyran derivatives is often facilitated by various catalysts, including both homogeneous and heterogeneous systems. researchgate.netbas.bgnih.govsemanticscholar.org
Recent research has focused on the use of sustainable and reusable catalysts for the synthesis of pyran derivatives. nih.govsemanticscholar.org These include:
Nano-catalysts: Such as tin tetrachloride supported on silica (B1680970) nanoparticles (SnCl4/SiO2 NPs) and magnetic nanoparticles. bas.bgnih.gov
Biopolymer-supported catalysts: For example, iron chloride dispersed in xanthan gum. nih.gov
Metal-Organic Frameworks (MOFs): Novel Tantalum-based MOFs have shown high catalytic capability in the synthesis of 1,4-dihydropyran derivatives. researchgate.net
The development of chiral ligands derived from pyran scaffolds is an area of active research. The defined stereochemistry of these molecules can be transferred to a metal center, creating a chiral catalyst capable of inducing asymmetry in chemical reactions. This is particularly important in the pharmaceutical industry, where the synthesis of single-enantiomer drugs is often required.
Exploration of Optoelectronic Properties and Applications
The optoelectronic properties of the specific compound "this compound" are not extensively documented. However, the broader class of pyran derivatives, particularly those with extended conjugation, has shown interesting photophysical properties.
For example, 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones have been developed as novel building blocks for the synthesis of conjugated 4-pyrone derivatives. nih.gov These compounds exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent, and some show a significant increase in fluorescence intensity in alcohols. nih.gov These properties make them promising candidates for the development of novel fluorophores and sensors. The presence of conjugated double bonds within the pyran structure is key to these photophysical properties. nih.gov
While the saturated this compound itself is unlikely to possess significant optoelectronic properties due to the lack of conjugation, its derivatives, with appropriate functionalization to introduce conjugated systems, could potentially be explored for such applications.
Conclusions and Future Research Directions in Octahydropyrano 3,2 B Pyran 3 One Chemistry
Synthesis of Key Achievements and Identification of Current Challenges in Octahydropyrano[3,2-b]pyran-3-one Research
Research into the synthesis of the pyrano[3,2-b]pyran skeleton has seen significant achievements, primarily centered on the construction of dihydropyrano[3,2-b]pyran derivatives through multicomponent reactions. tandfonline.comtandfonline.com These reactions often utilize readily available starting materials like an aldehyde, an active methylene (B1212753) compound, and a 4-hydroxy-2-pyrone derivative, such as kojic acid. researchgate.nettandfonline.com A variety of catalysts, including ionic liquids, nano-catalysts, and organocatalysts, have been successfully employed to promote these transformations under increasingly green and efficient conditions. researchgate.nettandfonline.com
However, a major challenge lies in the selective synthesis of the fully saturated this compound. Most existing methodologies lead to products with a higher degree of unsaturation. The controlled reduction of dihydropyrano[3,2-b]pyran precursors to their octahydro counterparts, while conceptually straightforward, presents challenges in chemoselectivity and stereocontrol, especially in the presence of other functional groups. The introduction of the ketone functionality at the 3-position adds another layer of complexity, requiring either a suitably functionalized starting material or a selective oxidation of the corresponding alcohol.
A significant gap in the current research landscape is the limited number of reported synthetic routes specifically targeting this compound. This scarcity of dedicated synthetic protocols hinders a thorough investigation of its properties and potential applications.
Prospects for Novel and More Efficient Synthetic Methodologies for this Compound
Future synthetic efforts towards this compound are likely to focus on the development of novel and more efficient methodologies. One promising avenue is the exploration of catalytic asymmetric hydrogenation of suitably substituted dihydropyrano[3,2-b]pyran-3-ones. This would not only provide access to the saturated core but also allow for the control of stereochemistry, which is crucial for biological applications.
Another potential strategy involves the use of tandem reactions, where the formation of the pyran-pyran ring system is followed by an in-situ reduction. This could be achieved through the use of transfer hydrogenation conditions in a one-pot setup. Furthermore, the development of novel starting materials that already contain the desired level of saturation and the ketone functionality could streamline the synthetic process.
The application of flow chemistry could also offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of this target molecule.
| Catalyst Type | Catalyst Example | Starting Materials | Reaction Conditions | Key Advantages |
| Heterogeneous Catalysts | Nano-zeolite clinoptilolite | Aldehydes, malononitrile, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Aqueous medium, reflux | High yields, short reaction times, catalyst recyclability. |
| Magnetic Nanoparticles | Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 | Aromatic aldehydes, malononitriles, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Aqueous ethanol, ultrasound irradiation | Excellent yields, very short reaction times, easy catalyst separation. tandfonline.com |
| Ionic Liquids | DABCO-based ionic liquid | Isatins, malononitrile, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | CH3CN, 50 °C | High yields, recyclable catalyst. tandfonline.com |
| Organocatalysts | L-proline | 1-C-formyl glycals, 4-hydroxy coumarins | Ethyl acetate, room temperature | High stereoselectivity, mild conditions. |
This table presents examples of catalysts and conditions used for the synthesis of dihydropyrano[3,2-b]pyran derivatives, which could be adapted for the synthesis of this compound.
Advancements in Mechanistic Understanding and Precise Reactivity Control
The mechanism for the formation of dihydropyrano[3,2-b]pyrans is generally understood to proceed through a sequence of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. tandfonline.com However, the precise mechanistic details can vary depending on the specific reactants and catalysts employed.
For the synthesis of this compound, a deeper mechanistic understanding will be crucial for achieving precise control over its reactivity and stereochemistry. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways for the reduction of dihydropyrano[3,2-b]pyran precursors. researchgate.net This would provide valuable insights into the transition states and intermediates involved, aiding in the rational design of catalysts and reaction conditions that favor the formation of the desired octahydro-3-one isomer.
Furthermore, understanding the reactivity of the ketone group in this compound will be essential for its further functionalization and the development of derivatives with specific properties. Studies on its enolization and subsequent reactions would open up avenues for introducing a wide range of substituents.
Future Directions in the Biological and Materials Applications of this compound
Given that the broader class of pyrano[3,2-b]pyrans exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, it is plausible that this compound and its derivatives could also possess interesting pharmacological profiles. researchgate.netekb.eg Future research should focus on the synthesis of a library of derivatives of this compound and their systematic screening for various biological targets. The specific stereoisomers of this compound will be of particular interest, as biological activity is often highly dependent on the three-dimensional structure of a molecule.
In the realm of materials science, the rigid, bicyclic structure of this compound could make it a useful building block for the synthesis of novel polymers and materials with interesting physical and optical properties. For instance, its incorporation into polyester (B1180765) chains could lead to materials with enhanced thermal stability or specific liquid crystalline properties. The ketone functionality also provides a handle for further chemical modification, allowing for the tuning of the material's properties. The development of polymers incorporating electron-rich dithienopyran units, a related pyran-fused system, has already shown promise in organic solar cells. ucla.edu
Integration of Advanced Technologies (e.g., Artificial Intelligence, Machine Learning) in Future Discovery and Development
Advanced technologies such as artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules, including this compound. These technologies can be applied in several key areas:
Predictive Synthesis: AI algorithms can be trained on existing reaction data to predict the most efficient synthetic routes to this compound and its derivatives, potentially identifying novel and unconventional pathways.
Property Prediction: Machine learning models can be developed to predict the biological activities and material properties of virtual libraries of this compound derivatives. This would allow for the prioritization of synthetic targets with the highest potential, saving significant time and resources.
Mechanistic Elucidation: AI can assist in the analysis of complex reaction data to identify patterns and correlations that may not be apparent to human researchers, thereby contributing to a deeper mechanistic understanding.
High-Throughput Screening Analysis: In the context of biological screening, ML algorithms can analyze large datasets to identify structure-activity relationships and guide the design of more potent and selective compounds.
The integration of these advanced technologies will undoubtedly accelerate the pace of research and unlock the full potential of this compound in both medicinal chemistry and materials science.
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Address solvent sustainability (switch to PEG-400 or cyclopentyl methyl ether) and catalyst recyclability (immobilized KF/Al₂O₃). Optimize workup procedures (e.g., continuous extraction) to reduce purification steps. Validate scalability using DOE (design of experiments) to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
